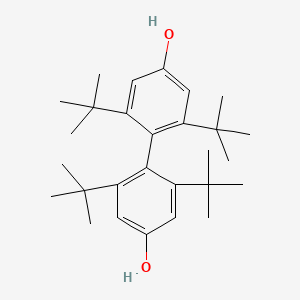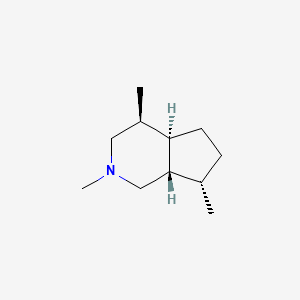
beta-Skytanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Skytanthine is a member of piperidines.
Applications De Recherche Scientifique
Isolation and Structure Elucidation
Beta-Skytanthine, a monoterpenoid alkaloid, was first isolated from the Chilean member of the Apocynaceae family, Skytanthus acutus Meyen. The process of isolation and the structure elucidation of this alkaloid has been a significant area of study (Djerassi, Kutney, & Shamma, 1962).
Synthesis Techniques
Research has focused on the diastereoselective synthesis of Beta-Skytanthine using various chemical reactions. One such method is the intramolecular Pauson–Khand reaction, which has been instrumental in creating the stereogenic center of this alkaloid (Kaneda & Honda, 2008). Additionally, the Mitsunobu reaction has been utilized for the formation of heterocycles leading to the synthesis of Beta-Skytanthine (Tsunoda et al., 1996).
Organocatalytic Construction
The efficient organocatalytic construction of C4-alkyl substituted piperidines has been explored, which is significant in the synthesis of Beta-Skytanthine. This synthesis involves secondary amine catalyzed formal aza [3+3] cycloaddition reactions, demonstrating the complexity and specificity required in the formation of this compound (Shiomi, Sugahara, & Ishikawa, 2015).
Relation with Other Alkaloids
Beta-Skytanthine has been found to be structurally related to other alkaloids. For instance, the alkaloid kopsirachine, isolated from Kopsia dasyrachis Ridl, is composed of catechin and Beta-Skytanthine, highlighting the interconnected nature of various natural compounds (Homberger & Hesse, 1984).
Extraction and Separation Techniques
The application of phase-trafficking methods in natural products research has been instrumental for the separation of Beta-Skytanthine from organic plant extracts. This approach offers advantages over traditional extraction methods, such as reduced labor intensity and the use of smaller quantities of solvents (Araya, Montenegro, Mitscher, & Timmermann, 2010).
Propriétés
Numéro CAS |
24282-31-3 |
|---|---|
Nom du produit |
beta-Skytanthine |
Formule moléculaire |
C11H21N |
Poids moléculaire |
167.29 g/mol |
Nom IUPAC |
(4S,4aR,7S,7aS)-2,4,7-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine |
InChI |
InChI=1S/C11H21N/c1-8-4-5-10-9(2)6-12(3)7-11(8)10/h8-11H,4-7H2,1-3H3/t8-,9+,10+,11-/m0/s1 |
Clé InChI |
HGTMGCDIPYGVKA-ZDCRXTMVSA-N |
SMILES isomérique |
C[C@H]1CC[C@H]2[C@H]1CN(C[C@H]2C)C |
SMILES |
CC1CCC2C1CN(CC2C)C |
SMILES canonique |
CC1CCC2C1CN(CC2C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



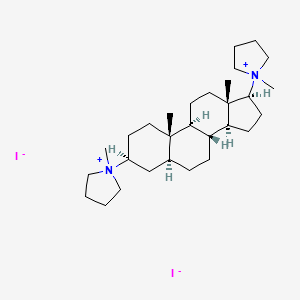
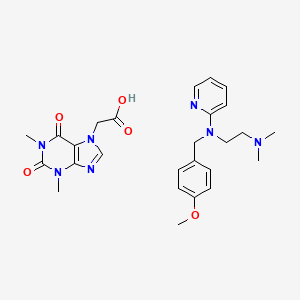
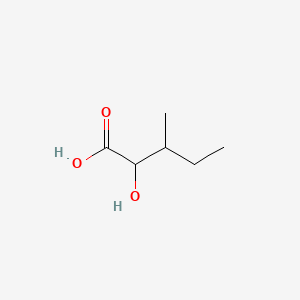
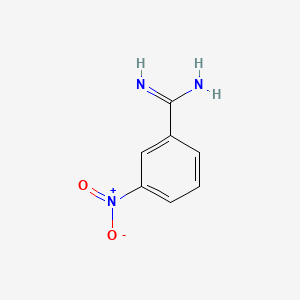
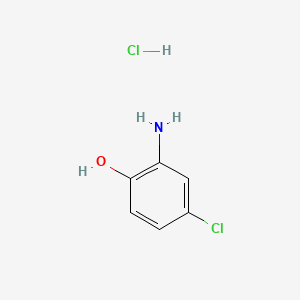
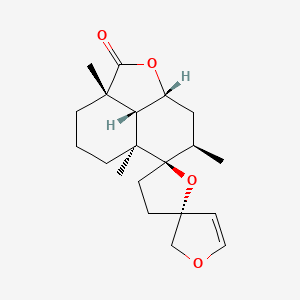
![3-(Diethylamino)propyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B1194151.png)
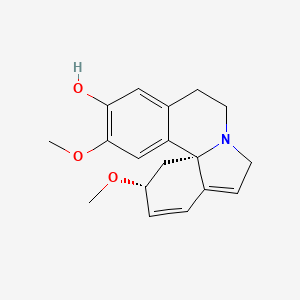
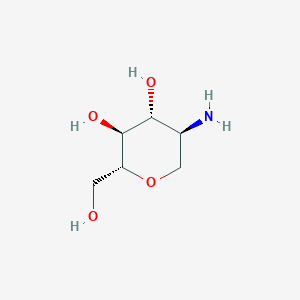
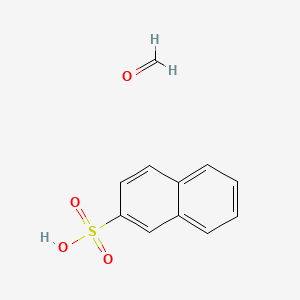
![(2S,5R,9R,10R,13R,17R)-17-[(2S)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1194155.png)

